3H-Pyrazol-3-one, 4-[(4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-ylidene)methyl]-2,4-dihydro-5-methyl-
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Overview
Description
3H-Pyrazol-3-one, 4-[(4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-ylidene)methyl]-2,4-dihydro-5-methyl-: is a heterocyclic compound that belongs to the pyrazolone family This compound is characterized by its unique structure, which includes a pyrazolone ring fused with another pyrazolone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3H-Pyrazol-3-one, 4-[(4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-ylidene)methyl]-2,4-dihydro-5-methyl- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of hydrazine derivatives with β-diketones or β-ketoesters, followed by cyclization to form the pyrazolone ring . The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, which may have different chemical properties.
Substitution: The compound can participate in substitution reactions, where one or more substituents on the pyrazolone ring are replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted pyrazolones.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it valuable in the development of new materials and catalysts .
Biology
In biological research, the compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties . Its ability to interact with biological targets makes it a promising candidate for drug development.
Medicine
In medicine, the compound is explored for its therapeutic potential. It has shown promise in preclinical studies for the treatment of various diseases, including cancer and infectious diseases .
Industry
In the industrial sector, the compound is used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of 3H-Pyrazol-3-one, 4-[(4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-ylidene)methyl]-2,4-dihydro-5-methyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
- 3H-Pyrazol-3-one, 2,4-dihydro-5-methyl-2-phenyl-
- 3H-Pyrazol-3-one, 2,4-dihydro-5-methyl-
- 4-Methylaminoantipyrine
Uniqueness
Compared to similar compounds, 3H-Pyrazol-3-one, 4-[(4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-ylidene)methyl]-2,4-dihydro-5-methyl- is unique due to its dual pyrazolone structure, which imparts distinct chemical and biological properties
Properties
CAS No. |
68427-36-1 |
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Molecular Formula |
C9H10N4O2 |
Molecular Weight |
206.20 g/mol |
IUPAC Name |
3-methyl-4-[(3-methyl-5-oxo-1,4-dihydropyrazol-4-yl)methylidene]-1H-pyrazol-5-one |
InChI |
InChI=1S/C9H10N4O2/c1-4-6(8(14)12-10-4)3-7-5(2)11-13-9(7)15/h3,6H,1-2H3,(H,12,14)(H,13,15) |
InChI Key |
KFJWIWSFLYGDFY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NNC(=O)C1C=C2C(=NNC2=O)C |
Origin of Product |
United States |
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